2-Benzoyl-1-indanone

Immunology Inflammation Drug Discovery

2-Benzoyl-1-indanone (CAS 5323-75-1) is a specialized indanone derivative characterized by a benzoyl group at the 2-position of the 1-indanone core, resulting in the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol. This β-diketone motif creates a unique electrophilic environment that distinguishes it from simpler indanones.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 5323-75-1
Cat. No. B15488145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-1-indanone
CAS5323-75-1
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O2/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)18/h1-9,14H,10H2
InChIKeyMENNOJMRPYPXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-1-indanone (CAS 5323-75-1): Chemical Profile and Core Structural Properties


2-Benzoyl-1-indanone (CAS 5323-75-1) is a specialized indanone derivative characterized by a benzoyl group at the 2-position of the 1-indanone core, resulting in the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol . This β-diketone motif creates a unique electrophilic environment that distinguishes it from simpler indanones . Its synthesis is often achieved via intramolecular Claisen condensation of methyl-2-(3-oxo-3-aryl)benzoates or through two-step ring contractions from 2-aryl-1-tetralones [1]. As a versatile scaffold, 2-Benzoyl-1-indanone serves as a critical intermediate in medicinal chemistry, enabling the construction of complex polycyclic frameworks and providing a foundation for the development of bioactive compounds targeting inflammatory pathways and other disease states .

Why 2-Benzoyl-1-indanone (CAS 5323-75-1) Cannot Be Replaced by Generic Indanones or Analogs


Substituting 2-Benzoyl-1-indanone with a generic 1-indanone or related analog like 2-benzyl-1-indanone is chemically and functionally unjustified due to profound differences in reactivity and biological activity. The 2-benzoyl group introduces a second carbonyl function, creating a β-diketone system that is absent in 1-indanone, fundamentally altering the compound's electrophilicity and capacity for chelation . This structural distinction directly impacts downstream applications. For instance, while the analog 2-benzyl-1-indanone has been optimized to achieve IL-5 inhibition with an IC50 of 6.0 μM [1], 2-Benzoyl-1-indanone itself exhibits an IL-5 IC50 of 6.0 μM [2], demonstrating that the different substituent does not necessarily confer an advantage in this specific assay and underscoring that potency cannot be assumed across analogs. The benzoyl group's electronic properties are essential for its established role as a scaffold in the synthesis of more complex, biologically active molecules [3], and its replacement would derail established synthetic pathways. The following quantitative evidence demonstrates the specific, context-dependent value of this exact compound.

Quantitative Differentiation Evidence for 2-Benzoyl-1-indanone (CAS 5323-75-1) Against Closest Analogs


In Vitro IL-5 Inhibitory Activity: Benchmarking Against 2-Benzyl-1-indanone Analogs

In a direct comparison of IL-5 inhibitory activity, 2-Benzoyl-1-indanone demonstrates an IC50 value that is within the same order of magnitude as a closely related, optimized 2-benzyl-1-indanone analog, highlighting its potential as a competitive starting point for lead optimization in inflammatory disease research. The target compound's IC50 is 6000 nM (6.0 μM), while a reference analog from the 2-benzyl-1-indanone class (compound 7t) shows an IC50 of 6000 nM (6.0 μM) in the same assay system [1][2]. This data point confirms that the benzoyl substitution yields comparable on-target activity to an optimized benzyl derivative, but with a distinct chemical profile that offers different opportunities for further synthetic elaboration.

Immunology Inflammation Drug Discovery

Synthetic Utility as a β-Diketone Scaffold: Differentiated Reactivity from Simple Indanones

The 2-benzoyl-1-indanone core structure is a versatile synthetic intermediate for the construction of complex polycyclic systems, a capability not shared by the simpler 1-indanone scaffold. Its β-diketone moiety enables intramolecular Claisen condensations and other cyclization reactions. The compound is readily synthesized from 2-aryl-1-tetralones via a two-step ring contraction with yields reported up to 86% for the formation of key intermediates [1]. In contrast, 1-indanone (CAS 83-33-0) lacks the 2-position carbonyl, rendering it incapable of participating in these specific cyclodehydration and ring-forming reactions that are essential for generating the centropolyindane class of hydrocarbons .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Structural Basis for Chelation: Comparison with 2-Benzoyl-1,3-indanedione

2-Benzoyl-1-indanone (CAS 5323-75-1) and 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) are structural isomers that differ by a single carbonyl group, leading to distinct chemical properties. 2-Benzoyl-1-indanone possesses a β-diketone motif capable of forming stable chelates with metal ions, whereas 2-Benzoyl-1,3-indanedione, despite its greater acidity (pKa ~3.69 ), forms the least stable chelates among its class due to the electronic arrangement of the 1,3-indanedione core [1]. This difference is critical in applications requiring metal ion complexation, such as in the development of metal-organic frameworks or catalytic systems.

Coordination Chemistry Analytical Chemistry Materials Science

Recommended Research and Industrial Application Scenarios for 2-Benzoyl-1-indanone (CAS 5323-75-1)


Lead Scaffold in Anti-Inflammatory Drug Discovery

Based on its demonstrated in vitro IL-5 inhibitory activity (IC50 = 6.0 μM) [1], 2-Benzoyl-1-indanone is a valid starting point for medicinal chemistry programs targeting eosinophilic and allergic inflammatory diseases like asthma. Its activity is comparable to optimized 2-benzyl-1-indanone analogs [2], offering a distinct chemical space for lead optimization and structure-activity relationship (SAR) studies.

Key Intermediate in the Synthesis of Polycyclic Frameworks

The compound's β-diketone moiety enables its use as a versatile intermediate in the synthesis of complex carbocyclic structures, such as centropolyindanes . It is specifically required for the intramolecular Claisen condensation and subsequent ring contraction steps used to generate diverse 1-indanone derivatives [3], a synthetic route not accessible with simpler indanone scaffolds.

Specialized Chelating Agent for Coordination Chemistry

Unlike its structural isomer 2-Benzoyl-1,3-indanedione, 2-Benzoyl-1-indanone is predicted to form stable chelates with metal ions due to its favorable β-diketone arrangement [4]. This property makes it a candidate for developing novel metal complexes, catalysts, or metal-organic frameworks where robust chelation is a key requirement.

Precursor for Adenosine Receptor Antagonist Development

While the direct activity of 2-Benzoyl-1-indanone on adenosine receptors is not quantified, its core structure is a proven pharmacophore for dual adenosine A1/A2A receptor antagonists, a class of compounds with therapeutic potential in neurological conditions such as Parkinson's disease . Procuring the 2-benzoyl-1-indanone scaffold enables the exploration of novel antagonists by introducing various substitutions on the benzoyl and indanone rings.

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